![molecular formula C10H8N2O2 B1490059 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol CAS No. 1354492-46-8](/img/structure/B1490059.png)

5,6-Dihydrofuro[2,3-h]cinnolin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

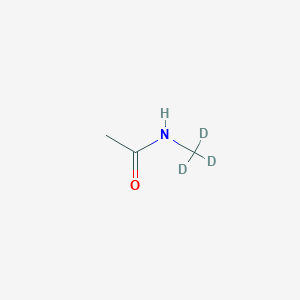

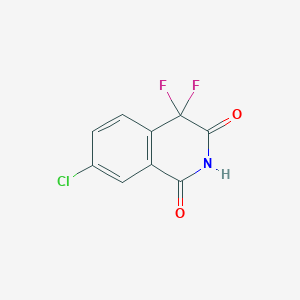

The synthesis of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol and its derivatives has been extensively discussed in many papers . The compound is synthesized from cinnoline-2,3-dione derivative.Molecular Structure Analysis

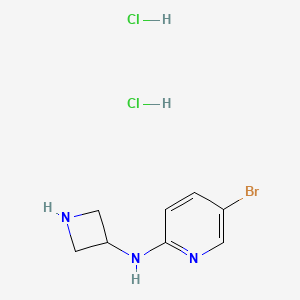

The this compound molecule contains a total of 24 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 3 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 hydrazone(s), and 1 Furane(s) .Physical and Chemical Properties Analysis

The this compound molecule contains a total of 22 atom(s). There are 8 Hydrogen atom(s), 10 Carbon atom(s), 2 Nitrogen atom(s), and 2 Oxygen atom(s). A chemical formula of this compound can therefore be written as: C10H8N2O2 .Applications De Recherche Scientifique

Inhibition de l'intégrase du VIH-1

5,6-Dihydrofuro[2,3-h]cinnolin-3-ol : a été étudié comme une échafaudage potentiel pour le développement de nouveaux inhibiteurs de l'intégrase du VIH-1 . Cette enzyme est cruciale pour l'intégration de l'ADNc viral dans le génome de la cellule hôte, ce qui en fait une cible attrayante pour les agents anti-SIDA. La structure du composé lui permet d'agir comme un pharmacophore chélateur, séquestrant potentiellement les ions métalliques divalents dans le site catalytique de l'enzyme, ce qui est une étape clé du mécanisme d'inhibition .

Essais pharmaceutiques

En tant qu'étalon de référence de haute qualité, This compound est utilisé dans les essais pharmaceutiques pour garantir l'exactitude des méthodes analytiques . Sa stabilité et sa réactivité en font un excellent candidat pour la validation des performances des essais utilisés dans la découverte et le contrôle de la qualité des médicaments.

Conception assistée par ordinateur de médicaments

Ce composé est également précieux dans la conception assistée par ordinateur de médicaments, où il peut être utilisé pour modéliser les interactions avec les enzymes cibles. Des scores d'amarrage élevés et l'analyse des interactions ligand-récepteur in silico peuvent prédire son efficacité en tant qu'inhibiteur, guidant la synthèse et les tests de nouveaux candidats médicaments .

Mécanisme D'action

Target of Action

The primary target of 5,6-Dihydrofuro[2,3-h]cinnolin-3-ol is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus as it catalyzes the integration of proviral cDNA into the host cell genome .

Mode of Action

The interaction of This compound with its target, the HIV-1 integrase, is believed to involve a potential chelating pharmacophore . This pharmacophore is thought to be involved in the inhibition mechanism of the enzyme . It is believed that this compound could be involved in a functional sequestration of one or both divalent metal ions in the enzyme catalytic site, forming a tertiary ligand-M2±IN complex .

Analyse Biochimique

Biochemical Properties

5,6-Dihydrofuro[2,3-h]cinnolin-3-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calcium/calmodulin-dependent serine/threonine kinase, which is involved in multiple cellular signaling pathways that trigger cell survival, apoptosis, and autophagy . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium/calmodulin-dependent serine/threonine kinase can lead to alterations in cell survival and apoptosis pathways . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with calcium/calmodulin-dependent serine/threonine kinase can result in the modulation of enzyme activity, which in turn affects downstream signaling pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained activation or inhibition of specific signaling pathways, resulting in long-term changes in cell behavior . Additionally, its stability in various experimental conditions can affect its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound may lead to excessive inhibition of critical enzymes, resulting in cellular dysfunction and toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism . Additionally, it may influence the activity of enzymes involved in detoxification processes, thereby modulating the cellular response to oxidative stress and other metabolic challenges.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. For instance, it may be transported across cellular membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, its distribution within tissues can influence its overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.

Propriétés

IUPAC Name |

5,6-dihydro-2H-furo[2,3-h]cinnolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-5-6-1-2-8-7(3-4-14-8)10(6)12-11-9/h3-5H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGXFURBQVCLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C3=NNC(=O)C=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

![8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1489989.png)

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)